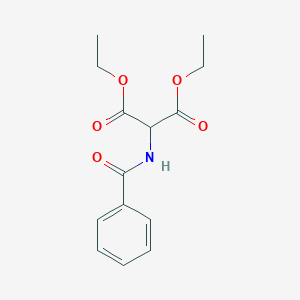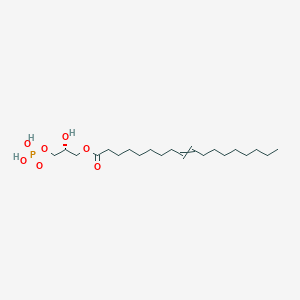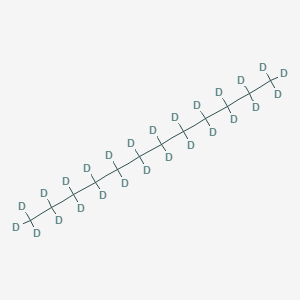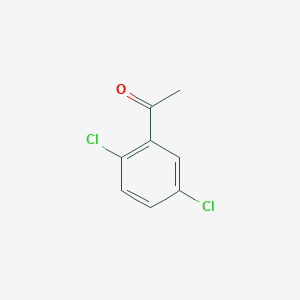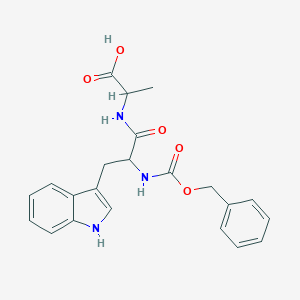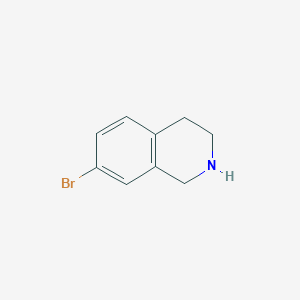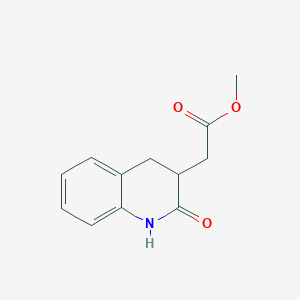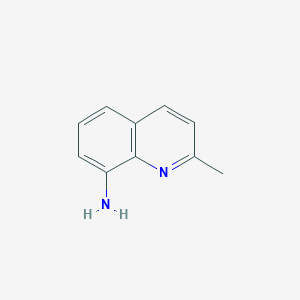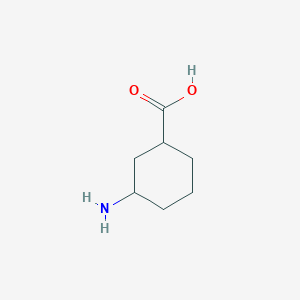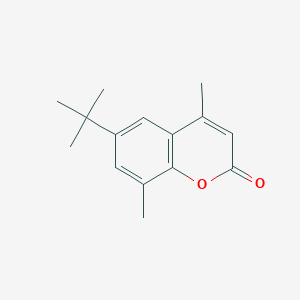
6-Tert-butyl-4,8-dimethylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-4,8-dimethylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 6-Tert-butyl-4,8-dimethylchromen-2-one involves its ability to interact with various molecular targets in the body. 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-Tert-butyl-4,8-dimethylchromen-2-one also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators. In addition, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
生化和生理效应
6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 6-Tert-butyl-4,8-dimethylchromen-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In animal studies, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to reduce inflammation and oxidative stress in various organs, including the brain, liver, and heart.
实验室实验的优点和局限性
One of the main advantages of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its high purity and stability. 6-Tert-butyl-4,8-dimethylchromen-2-one can be easily synthesized in large quantities and can be stored for long periods without degradation. 6-Tert-butyl-4,8-dimethylchromen-2-one is also relatively inexpensive compared to other coumarin derivatives. However, one of the limitations of using 6-Tert-butyl-4,8-dimethylchromen-2-one in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the pharmacological effects of 6-Tert-butyl-4,8-dimethylchromen-2-one may vary depending on the experimental conditions and the type of cells or tissues used.
未来方向
There are several future directions for the research on 6-Tert-butyl-4,8-dimethylchromen-2-one. One of the potential applications of 6-Tert-butyl-4,8-dimethylchromen-2-one is in the development of novel anti-inflammatory and anti-tumor drugs. 6-Tert-butyl-4,8-dimethylchromen-2-one can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, the use of 6-Tert-butyl-4,8-dimethylchromen-2-one as a photosensitizer for photodynamic therapy is an area of active research. Further studies are needed to investigate the pharmacokinetics, toxicity, and efficacy of 6-Tert-butyl-4,8-dimethylchromen-2-one in vivo. The development of novel formulations and delivery systems for 6-Tert-butyl-4,8-dimethylchromen-2-one may also improve its pharmacological properties.
合成方法
The synthesis of 6-Tert-butyl-4,8-dimethylchromen-2-one involves the reaction of 4-hydroxycoumarin with tert-butylchlorodiphenylsilane and trimethylsilyl chloride in the presence of a catalyst. The reaction proceeds through the formation of a siloxane intermediate, which is then converted into 6-Tert-butyl-4,8-dimethylchromen-2-one through a dehydration reaction. The yield of 6-Tert-butyl-4,8-dimethylchromen-2-one synthesis can be improved by optimizing the reaction conditions, such as reaction temperature, reaction time, and the amount of catalyst used.
科学研究应用
6-Tert-butyl-4,8-dimethylchromen-2-one has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-Tert-butyl-4,8-dimethylchromen-2-one has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In pharmacology, 6-Tert-butyl-4,8-dimethylchromen-2-one has been found to exhibit anticoagulant and antiplatelet activities, which make it a promising candidate for the treatment of cardiovascular diseases. In biochemistry, 6-Tert-butyl-4,8-dimethylchromen-2-one has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
17874-33-8 |
|---|---|
产品名称 |
6-Tert-butyl-4,8-dimethylchromen-2-one |
分子式 |
C15H18O2 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
6-tert-butyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-7-13(16)17-14-10(2)6-11(8-12(9)14)15(3,4)5/h6-8H,1-5H3 |
InChI 键 |
BQCUNTCSOSCBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
规范 SMILES |
CC1=CC(=CC2=C1OC(=O)C=C2C)C(C)(C)C |
其他 CAS 编号 |
17874-33-8 |
同义词 |
4,8-dimethyl-6-tert-butyl-chromen-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
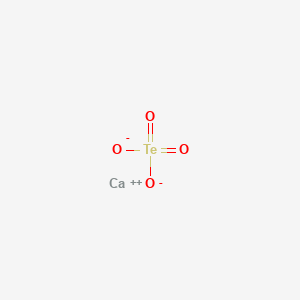
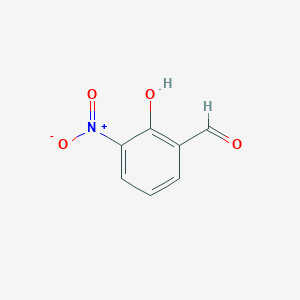
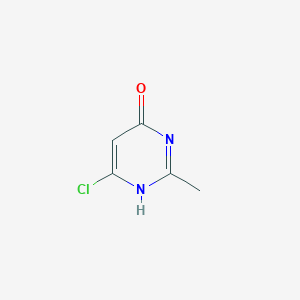
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
